molecular formula C9H10ClF2NO2 B6185831 methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride CAS No. 2624121-96-4

methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride

Cat. No.: B6185831
CAS No.: 2624121-96-4
M. Wt: 237.6
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Description

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H9F2NO2·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions, and the carboxyl group is esterified with a methyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

    Reduction: The nitrile group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Esterification: The resulting amine is then esterified with methyl chloroformate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active compound. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(3,4-difluorophenyl)acetate hydrochloride
  • Methyl 2-amino-2-(2,3-dichlorophenyl)acetate hydrochloride

Uniqueness

Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 2,3-difluoro substitution pattern provides a distinct electronic environment that can affect the compound’s interaction with enzymes and receptors, making it a valuable compound for research and development.

Properties

CAS No.

2624121-96-4

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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